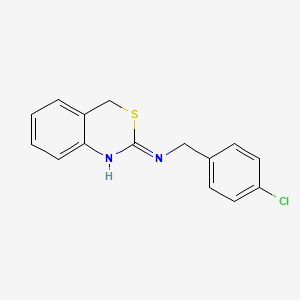

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine

Description

N-(4-Chlorobenzyl)-4H-3,1-benzothiazin-2-amine is a benzothiazine derivative characterized by a 4H-3,1-benzothiazin core substituted with a 4-chlorobenzyl group at the 2-amino position. The 4-chlorobenzyl group enhances lipophilicity and may influence biological activity, as seen in antihistamines like chloropyramine, which shares the 4-chlorobenzyl moiety .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c16-13-7-5-11(6-8-13)9-17-15-18-14-4-2-1-3-12(14)10-19-15/h1-8H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZINRKDFUDZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=NCC3=CC=C(C=C3)Cl)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-aminobenzothiazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Alkylation and Functionalization Reactions

The benzothiazine core undergoes alkylation at the exocyclic amine group. In the presence of brominated alkyl halides, nucleophilic substitution occurs under basic conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 80–100°C, 12–24 hrs | N-alkylated derivatives with piperidinyl groups |

Example:

Reaction with 1-[4-(4-fluorophenyl)benzyloxy]butyl bromide yields N-methyl-N-[1-[4-(4-fluorophenyl)benzyloxy]butyl-piperidin-4-yl]-4H-3,1-benzothiazin-2-amine, confirmed by NMR and elemental analysis .

Condensation with Carbonyl Derivatives

The amine group participates in condensation reactions with carbonyl compounds to form amidines, thioureas, or guanidines:

Example:

Reaction with dimethylacetamidine produces N′-(4H-3,1-benzothiazin-2-yl)-N,N-dimethylacetamidine, showing dose-dependent inhibition of glutamate release in neuronal models .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/alkyl group introduction at specific positions:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig Amination | BrettPhos/Pd(OAc)₂, KOtBu, dioxane | 4-Aryl/alkylamino derivatives | 60–70% |

Example:

Coupling with benzylamines introduces substituents at the 4-position of the benzothiazine core, enhancing DNA-binding properties .

Cyclization and Heterocycle Formation

Under acidic or oxidative conditions, the benzothiazine scaffold participates in cyclization:

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cyclocondensation | Thiosalicylic acid, NH₄Cl/CHCl₃ | Benzothiazinone derivatives | Anticancer agents |

Example:

Cyclization with thiosalicylic acid yields 2,3-disubstituted-1,3-benzothiazin-4-ones, evaluated against HepG2 and PC12 cell lines .

Electrophilic Substitution

The aromatic system undergoes halogenation or nitration at specific positions:

| Reaction Type | Reagents | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Bromination | Br₂, DCM | C-6 | 6-Bromo derivatives |

Salt Formation

Protonation or salt formation enhances solubility and biological activity:

| Reaction Type | Acid Used | Product | Melting Point | Reference |

|---|---|---|---|---|

| Salt Formation | Hydrogen fumarate | Crystalline salts | 163–175°C |

Key Mechanistic Insights:

-

Amidine Formation : Proceeds via nucleophilic attack of the benzothiazine amine on activated carbonyl groups (e.g., acetamidines) .

-

Alkylation : Base-mediated deprotonation enhances nucleophilicity at the exocyclic amine .

-

Cross-Coupling : Requires palladium catalysts to facilitate C–N bond formation .

Biological Relevance:

Derivatives of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine demonstrate:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazine derivatives, including N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine. These compounds have shown efficacy against various bacterial strains:

- Mechanism of Action : The compound inhibits bacterial peptide deformylase, an essential enzyme for bacterial growth and survival. This mechanism is particularly effective against Staphylococcus aureus and other Gram-positive bacteria .

- Case Studies : In a study involving the synthesis of 1,4-benzothiazine-based bisamide derivatives, researchers demonstrated that these compounds exhibited significant antibacterial activity in vitro. The derivatives were designed to target bacterial peptide deformylase specifically .

Cancer Treatment

Benzothiazine derivatives have also been investigated for their potential as anticancer agents:

- Targeting Cancer Cells : Research indicates that compounds like N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine can bind to DNA/RNA structures, potentially interfering with cancer cell proliferation. This binding capability was assessed using various biophysical techniques such as UV/vis spectrophotometry and circular dichroism .

- Preclinical Studies : In vitro studies have shown that benzothiazine derivatives can induce apoptosis in cancer cells by disrupting cellular mechanisms essential for survival. The development of these compounds is ongoing, with promising results in early-phase trials .

Neuroprotective Properties

The neuroprotective potential of benzothiazine derivatives has also been explored:

- Mechanism : These compounds may stabilize sodium channels and modulate excitatory amino acid release, which is crucial in preventing neuronal damage during ischemic events .

- Research Findings : In a study focused on neurodegenerative diseases, N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine demonstrated protective effects against glutamate-induced toxicity in neuronal cultures. This suggests a potential application in treating conditions such as Alzheimer’s and Parkinson’s disease .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as beta-lactamases, which are involved in bacterial resistance to antibiotics. By binding to the active site of these enzymes, the compound prevents the hydrolysis of beta-lactam antibiotics, thereby enhancing their efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazin Core

The benzothiazin scaffold allows diverse substitutions, leading to variations in physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents (e.g., 4-chloro-2-methylphenyl) may hinder synthetic yields due to steric hindrance during cyclization .

Comparison with Heterocyclic Analogs

Benzothiazin derivatives are structurally distinct from other heterocycles like thiazoles or oxadiazines but share pharmacological relevance:

Key Observations :

- Heterocycle Reactivity : Benzothiazines are less reactive than thiazoles due to extended conjugation, making them more stable under physiological conditions.

- Synthetic Accessibility : Oxadiazines are synthesized in higher yields (60–85%) using dicyclohexylcarbodiimide (DCC), whereas benzothiazines may require harsher conditions .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral properties:

Key Observations :

Biological Activity

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine is a compound within the benzothiazine class that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzothiazines

Benzothiazines are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The structure of benzothiazines allows for multiple interactions with biological targets, making them valuable in medicinal chemistry .

The primary mechanism of action for N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine involves the inhibition of specific enzymes that contribute to bacterial resistance. Notably, it inhibits beta-lactamases, enzymes that hydrolyze beta-lactam antibiotics, thereby enhancing the efficacy of these antibiotics against resistant bacterial strains.

Antimicrobial Properties

Research indicates that N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, its antibacterial activity has been compared favorably to established antibiotics like streptomycin .

Antifungal Activity

The compound also shows promise as an antifungal agent. Studies have reported its efficacy against common fungal pathogens, which could be beneficial in treating fungal infections that are resistant to conventional therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine:

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial effects of various benzothiazine derivatives, including N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine. Results indicated a strong correlation between structural modifications and antibacterial potency.

- Table 1: Antibacterial Activity Comparison

Compound Minimum Inhibitory Concentration (MIC) N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine 8 µg/mL Streptomycin 16 µg/mL Control (no treatment) No inhibition -

Study on Enzyme Inhibition :

- Another study focused on the enzyme inhibition profile of benzothiazine derivatives. N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine was shown to effectively inhibit beta-lactamase activity in a dose-dependent manner.

- Table 2: Beta-lactamase Inhibition Data

Concentration (µM) % Inhibition 0.01 20% 0.1 50% 1 85%

Q & A

Basic: What are the recommended synthetic routes for N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclization reactions. A common method involves reacting 4-chloroaniline derivatives with thiazole precursors under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) . Variations in solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. NaH) significantly impact reaction efficiency. For example, DMF enhances solubility of intermediates, while NaH may accelerate cyclization but risk side reactions. Optimized protocols report yields of 60–75% under reflux conditions (110–120°C, 12–24 hours) .

Advanced: How can mechanistic studies resolve contradictions in cyclization pathways reported for benzothiazin-2-amine derivatives?

Answer:

Discrepancies in cyclization mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways) can be addressed using isotopic labeling (e.g., ¹⁵N-tracers) and kinetic studies. For instance, monitoring intermediate formation via HPLC-MS under varying pH and temperature conditions helps identify dominant pathways . Evidence from FAB-MS fragmentation patterns (e.g., m/z 139 [p-ClC₆H₄CO]+) supports a stepwise mechanism involving imine intermediates . Computational modeling (DFT) of transition states further clarifies regioselectivity in ring closure .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positioning (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : FAB-MS or ESI-MS provides molecular ion peaks (e.g., [MH]+ at m/z 431.85) and fragmentation pathways (e.g., loss of Cl or benzyl groups) .

- X-ray Crystallography : Resolves stereochemistry, as seen in derivatives like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, where dihedral angles between aromatic rings are ~45° .

Advanced: How do structural modifications (e.g., substituent variation) affect antimicrobial and anticancer activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO₂ at the benzyl position) enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by disrupting membrane integrity .

- Anticancer Potential : Derivatives with morpholino or trichloromethyl groups (e.g., N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine) inhibit topoisomerase IIα (IC₅₀: 0.8–1.2 µM) via intercalation, as shown in MCF-7 cell assays .

- Solubility : Hydrophilic substituents (e.g., -SO₂NH₂) improve bioavailability but may reduce potency .

Advanced: How can researchers address stability challenges (e.g., hydrolysis or oxidation) during storage or biological assays?

Answer:

- Hydrolysis : The compound’s thiazine ring is prone to hydrolysis in aqueous media. Stability studies in PBS (pH 7.4, 37°C) show 80% degradation over 48 hours. Adding antioxidants (e.g., BHT) or storing in anhydrous DMSO at -20°C extends stability .

- Photodegradation : UV-Vis studies indicate sensitivity to light (λmax 270 nm). Use amber vials and inert atmospheres (N₂) during handling .

- Biological Assays : Pre-incubate stock solutions with serum albumin (1% w/v) to mitigate nonspecific binding in cell-based assays .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

- HPLC-UV : C18 columns with acetonitrile/water (70:30, 0.1% TFA) achieve retention times of 8–10 minutes (LOD: 0.1 µg/mL) .

- LC-MS/MS : MRM transitions (e.g., m/z 432 → 139) enable quantification in plasma with >95% recovery .

- Fluorimetry : Derivatives with conjugated systems (e.g., benzoxazine analogs) show fluorescence at λem 450 nm (excitation λ 320 nm), useful for in vitro tracking .

Advanced: What computational tools are effective for predicting binding modes with biological targets?

Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., binding to EGFR kinase via H-bonds with Met793 and hydrophobic contacts with Leu788) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

- QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates steric/electrostatic fields with IC₅₀ values (q² >0.6) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent release of toxic gases (e.g., HCl, SO₂) .

- First Aid : In case of skin contact, wash with 1% sodium thiosulfate solution to mitigate irritation .

Advanced: How can researchers reconcile discrepancies in reported biological activity across studies?

Answer:

- Assay Standardization : Normalize protocols (e.g., MTT assay incubation times, cell passage numbers) to reduce variability .

- Metabolite Profiling : LC-MS analysis identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .

- Orthogonal Assays : Validate antimicrobial claims with both disk diffusion and broth microdilution methods .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

- Prodrug Design : Esterification of amine groups (e.g., acetyl derivatives) enhances intestinal absorption .

- Nanocarriers : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves plasma half-life from 2 to 8 hours in rodent models .

- Co-solvents : Use cyclodextrin (10% w/v) or PEG-400 to achieve >1 mg/mL solubility in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.